molecular formula C20H19N5O B5807895 (E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5807895
M. Wt: 345.4 g/mol
InChI Key: NXJPXILVASNCLY-YDZHTSKRSA-N
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Description

(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a phenoxyethyl group, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multi-step organic reactions. The initial step often includes the formation of the indole core through Fischer indole synthesis, followed by the introduction of the phenoxyethyl group via nucleophilic substitution reactions. The final step involves the formation of the triazole moiety through a cyclization reaction, often facilitated by copper(I) catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in the active site of enzymes, while the triazole moiety can form hydrogen bonds with key amino acids. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Another indole derivative with anticancer properties.

    Phenoxyethylamine: A simpler compound with a phenoxyethyl group, used in organic synthesis.

    1,2,4-Triazole: A basic triazole compound with antifungal properties.

Uniqueness

(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its combination of an indole core, phenoxyethyl group, and triazole moiety

Properties

IUPAC Name

(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-16-19(13-23-24-14-21-22-15-24)18-9-5-6-10-20(18)25(16)11-12-26-17-7-3-2-4-8-17/h2-10,13-15H,11-12H2,1H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJPXILVASNCLY-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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